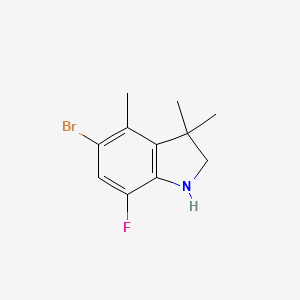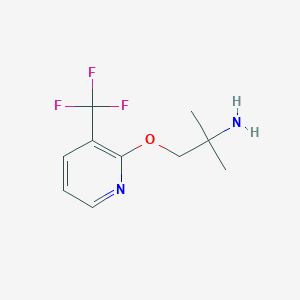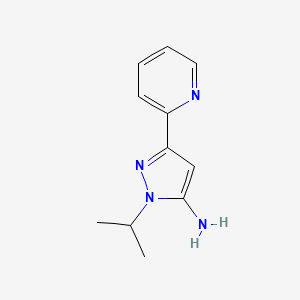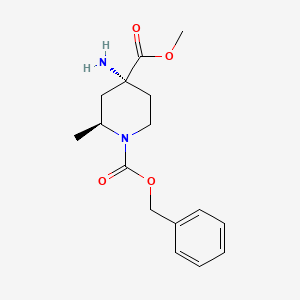
5-Bromo-7-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound features a bromine atom at the 5th position, a fluorine atom at the 7th position, and three methyl groups at the 3rd and 4th positions of the indole ring system.
Preparation Methods
The synthesis of 5-Bromo-7-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific synthetic route for this compound may include:
Bromination and Fluorination: Introduction of bromine and fluorine atoms at the desired positions on the indole ring.
Methylation: Addition of methyl groups to the indole ring using methylating agents such as methyl iodide or dimethyl sulfate.
Cyclization: Formation of the indole ring through cyclization reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
5-Bromo-7-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-7-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives and their interactions with biological targets.
Material Science: It can be used in the development of organic materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-7-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
5-Bromo-7-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole can be compared with other indole derivatives such as:
5-Bromo-3,3,4-trimethyl-2,3-dihydro-1H-indole: Lacks the fluorine atom at the 7th position.
7-Fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole: Lacks the bromine atom at the 5th position.
3,3,4-Trimethyl-2,3-dihydro-1H-indole: Lacks both the bromine and fluorine atoms.
The presence of bromine and fluorine atoms in this compound may enhance its biological activity and specificity compared to similar compounds .
Properties
Molecular Formula |
C11H13BrFN |
|---|---|
Molecular Weight |
258.13 g/mol |
IUPAC Name |
5-bromo-7-fluoro-3,3,4-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H13BrFN/c1-6-7(12)4-8(13)10-9(6)11(2,3)5-14-10/h4,14H,5H2,1-3H3 |
InChI Key |
OEZDEWJJZHWIHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1C(CN2)(C)C)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13340363.png)
![Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13340367.png)


![6-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13340386.png)

![N-(5-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-2-isopropoxybenzyl)-3-methoxybenzamide](/img/structure/B13340422.png)
![(1R,5S,7AS)-1-(3,5-bis(trifluoromethyl)phenyl)-5-(2-chloro-5-(trifluoromethyl)phenyl)-2-methylhexahydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B13340430.png)
![(4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13340444.png)

![1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13340457.png)

![5-[(Dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13340470.png)
